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Compound of Interest

Compound Name: Butane, 1-(1-methylpropoxy)-
CAS No.: 999-65-5
Cat. No.: B031612
Get Quote
. J

An In-depth Technical Guide to the Thermochemical Properties of 1-(1-Methylpropoxy)butane

Introduction: Defining 1-(1-Methylpropoxy)butane

1-(1-Methylpropoxy)butane, an aliphatic ether, is a compound of interest in various chemical
research and industrial applications. Also known by its synonym, sec-butyl n-butyl ether, it is
one of several isomers of C8 ethers. Understanding its thermochemical properties, such as
enthalpy of formation and heat capacity, is fundamental for process design, safety analysis,
and reaction modeling.

This guide provides a comprehensive overview of the available thermochemical data for 1-(1-
methylpropoxy)butane. It further delves into the authoritative experimental methodologies
required to determine these properties, offering a framework for researchers to approach the
validation of computationally derived data.

Compound Identification:

o |[UPAC Name: 1-(1-Methylpropoxy)butane[1][2][3][4]
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CAS Registry Number: 999-65-5[1][2][3][4][5]

Molecular Formula: CsH1sO[2][3][4]

Molecular Weight: 130.23 g/mol [2][3][4]

Synonyms: Butyl 2-Butyl Ether[1][5]

Thermochemical Data Summary

Direct experimental thermochemical data for 1-(1-methylpropoxy)butane is not extensively
published in readily accessible literature. The NIST Chemistry WebBook, a primary source for
such data, notes its availability in their subscription-based Thermo Tables collection[3][4].
However, reliable estimations can be obtained through computational chemistry methods, such
as the Joback group contribution method.

To provide context, the table below presents these predicted values alongside experimental
data for a closely related structural isomer, di-sec-butyl ether (CAS: 6863-58-7). This
comparison highlights the typical accuracy of such predictive models and underscores the
importance of experimental validation.
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1-(1-
Thermochemical ( Di-sec-butyl ether .
Methylpropoxy)but . Unit
Property . (Experimental)[7]
ane (Predicted)[6]

Standard Enthalpy of
Formation (Gas, -345.95 -361.00 = 2.00 kJ/mol
AfH°gas)

Standard Enthalpy of
Formation (Liquid, Not Calculated -401.60 £ 1.10 kJ/mol
AfH°liquid)

Standard Gibbs Free

Energy of Formation -90.96 -93.40 (Predicted) kJ/mol
(AfG®)
Standard Enthalpy of

o 35.42 40.88 kJ/mol
Vaporization (AvapH®)
Ideal Gas Heat

. 257.37 (at 404 K,
Capacity (Cp,gas at 257.42 J/mol-K

Predicted)
404 K)

Authoritative Methodology: Experimental
Determination of Enthalpy of Formation

The cornerstone for the experimental determination of the standard enthalpy of formation
(AfH°) for an organic compound like an ether is oxygen bomb calorimetry. This technique
measures the heat released during complete combustion of a substance in a high-pressure
oxygen environment. The resulting standard enthalpy of combustion (AcH®) can then be used
to calculate the standard enthalpy of formation via Hess's Law.

Causality in Experimental Design: The choice of oxygen bomb calorimetry is dictated by its
precision and the direct relationship between the energy released and the chemical structure of
the compound. For a volatile liquid like 1-(1-methylpropoxy)butane, specific handling
procedures are critical. The sample must be hermetically sealed in a container that will not
react with the compound but will rupture and allow complete combustion during the experiment.
Soft glass ampoules or polyester bags are common choices for this purpose.
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The entire system must be a self-validating one. This is achieved by calibrating the
calorimeter's energy equivalent (¢_calorim) using a certified standard reference material, most
commonly benzoic acid, whose enthalpy of combustion is known with high accuracy. This
calibration accounts for the heat capacity of the entire calorimeter system (the bomb, water,
stirrer, and temperature sensors).

Experimental Protocol: Oxygen Bomb Calorimetry

The following protocol outlines a self-validating workflow for determining the enthalpy of
combustion of 1-(1-methylpropoxy)butane.

1. Calibration of the Calorimeter: i. Press a pellet of certified benzoic acid (approx. 1.0 g) of
known mass. ii. Secure a platinum or nickel-chromium fuse wire across the bomb's electrodes,
ensuring it is in contact with the pellet. iii. Place a small, known mass of water (approx. 1 mL) in
the bottom of the bomb to ensure the final state is saturated with water vapor. iv. Seal the bomb
and charge it with high-purity oxygen to a pressure of 30 atm (3 MPa). v. Submerge the bomb
in a known mass of water in the calorimeter's insulated bucket. vi. Allow the system to reach
thermal equilibrium while stirring. Record the temperature for a preliminary period. vii. Ignite the
sample by passing a current through the fuse wire. viii. Record the temperature rise until a
stable final temperature is reached. ix. Depressurize the bomb and analyze the liquid phase for
nitric acid formation (a byproduct of nitrogen impurity in oxygen) via titration. x. Calculate the
energy equivalent (¢_calorim) of the calorimeter using the known energy of combustion of
benzoic acid and applying corrections for the fuse wire ignition energy and nitric acid formation.

2. Combustion of 1-(1-Methylpropoxy)butane: i. Introduce a precise mass (approx. 0.5-0.8 g) of
the liquid ether into a container (e.g., a soft glass ampoule). ii. Place the sealed ampoule in the
crucible within the bomb, often with a small amount of paraffin oil as a combustion aid to
ensure complete ignition. The mass and combustion energy of this promoter must be known
precisely. iii. Repeat steps 1.ii through 1.ix.

3. Data Analysis and Calculation: i. Calculate the total energy change (AU) for the combustion
of the ether using the calibrated energy equivalent and the corrected temperature rise. ii.
Subtract the energy contributions from the fuse wire ignition and the paraffin oil promoter. iii.
Correct for the formation of nitric acid. iv. The result is the internal energy of combustion at
constant volume (AcU°®). Convert this to the standard enthalpy of combustion (AcH®) using the
relationship AH = AU + An_gRT, where An_g is the change in moles of gas for the combustion
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reaction. v. Finally, calculate the standard enthalpy of formation (AfH®) using Hess's Law with
the known standard enthalpies of formation for the combustion products, CO2z(g) and H20(l).

The diagram below visualizes this comprehensive workflow.

Click to download full resolution via product page

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Conclusion

While direct experimental thermochemical data for 1-(1-methylpropoxy)butane remains sparse
in public databases, reliable predictions are available through established computational
methods. This guide provides these estimated values and, more critically, outlines the rigorous,
self-validating experimental protocol based on oxygen bomb calorimetry that is required for
their definitive determination. For researchers and drug development professionals,
understanding both the predicted data and the authoritative methods for its validation is
essential for advancing research with scientific integrity and precision.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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